molecular formula C8H10O3 B1211358 2,4-Dimethylol phenol CAS No. 2937-60-2

2,4-Dimethylol phenol

Cat. No. B1211358
CAS RN: 2937-60-2
M. Wt: 154.16 g/mol
InChI Key: HOPGWDUYWPMYFB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylol phenol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 2,4-Dimethylol phenol is also called skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

2,4-Dimethylol phenol is a liquid at room temperature with a density of 1.011 g/mL at 25 °C . It has a refractive index of 1.538 and boils at 211-212 °C . The molecular weight of 2,4-Dimethylol phenol is 154.1632 g/mol .

Scientific Research Applications

Flavor and Fragrance Industry

The compound’s pleasant aromatic properties make it valuable in the flavor and fragrance industry. It adds woody and floral notes to perfumes, soaps, and cosmetics.

These applications highlight the versatility of 2,4-dimethylol phenol across different scientific domains. Researchers continue to explore novel uses for this compound, making it an essential component in various industrial processes . If you need further details or additional applications, feel free to ask!

Safety And Hazards

2,4-Dimethylol phenol is considered hazardous. It is toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,9-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPGWDUYWPMYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183604
Record name 2,4-Dimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylol phenol

CAS RN

2937-60-2
Record name 4-Hydroxy-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2937-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylol phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-xylene-4,α,α'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYLOLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2V6A19T77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
M Bruze - Contact Dermatitis, 1986 - Wiley Online Library
The sensitizing capacities of 2‐methylol phenol (2‐MP), 4‐methylol phenol (4‐MP) and 2,4,6‐inmethylol phenol (2,4,6‐MP) were investigated with the guinea pig maximization test. …
Number of citations: 18 onlinelibrary.wiley.com
LM Yeddanapalli… - Die Makromolekulare …, 1962 - Wiley Online Library
The kinetics of the alkali‐catalysed condensation of ortho and para methylol phenols, each by itself and with phenol has been studied under various experimental conditions with the …
Number of citations: 51 onlinelibrary.wiley.com
VV Gopalakrishna… - … Chemistry and Physics, 1959 - Wiley Online Library
The kinetic study has been made of the sodium hydroxide‐catalyzed interaction of o‐ and p‐methylol phenols with formaldehyde to give dimethylol phenols. At 0.006 M NaOH and …
Number of citations: 3 onlinelibrary.wiley.com
M Bruze - Acta dermato-venereologica. Supplementum, 1985 - europepmc.org
A paratertiary-butyl phenol-formaldehyde resin is present in the routine patch test series of the International Contact Dermatitis Research Group. This resin was not sufficient to trace …
Number of citations: 86 europepmc.org
M Bruze, E Zimerson - Acta dermato-venereologica, 1985 - medicaljournalssweden.se
Thirteen patients with contact allergy to phenol-formaldehyde resins (PFR) were patch tested with 3-methylol phenol, 2, 4-dimethylol phenol and 2, 6-dimethylol phenol. Nine patients …
Number of citations: 21 medicaljournalssweden.se
L Tonge, J Hodgkin, A Blicblau… - Journal of thermal …, 2001 - akjournals.com
Differential scanning calorimetry(DSC) was used to study the effects of varying NaOH concentrations on the thermochemical curing properties of 2,4-dimethylol phenol (2,4-DMP), and 2,…
Number of citations: 26 akjournals.com
HL Bender, AG Farnham, JW Guyer… - Industrial & …, 1952 - ACS Publications
SUBSTITUTED phenols, because of their lower reactivity with formaldehyde, have been largely used (12, 19) to pre-dict the course of the phenol-formaldehyde reaction. Some data on …
Number of citations: 54 pubs.acs.org
M Bruze, E Zimerson - Contact Dermatitis, 1997 - Wiley Online Library
The low‐molecular‐weight phenols 2‐methylol phenol (2‐MP), 4‐methylol phenol (4‐MP), 2,4,6‐trimethylol phenol (2,4,6‐MP), 3‐methylol phenol (3‐MP), 2,4‐dimethylol phenol (2,4‐…
Number of citations: 34 onlinelibrary.wiley.com
M Bruze, L Persson, L Trulsson… - Contact dermatitis, 1986 - Wiley Online Library
12 phenol‐formaldehyde resins were investigated with regard to the presence of 14 contact sensitizers by using high‐pressure liquid chromatography The allergens consisted of simple …
Number of citations: 32 onlinelibrary.wiley.com
VV Gopalakrishna… - … Chemistry and Physics, 1959 - Wiley Online Library
In the case of equimolar (0.2 M) phenol‐formaldehyde reaction catalyzed by sodium hydroxide, even in the early stages of the reaction the di‐ and tri‐methylol phenols make their …
Number of citations: 2 onlinelibrary.wiley.com

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